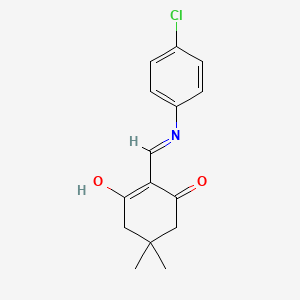![molecular formula C16H11BrF3NO B3032890 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- CAS No. 61592-74-3](/img/structure/B3032890.png)
2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-
Descripción general
Descripción
The compound “2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-” is an organic compound. It contains a propenamide group, which is a type of unsaturated carboxylic acid amide. It also has a bromophenyl group and a trifluoromethylphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, a bromine atom on a phenyl ring, and a trifluoromethyl group on another phenyl ring . The exact spatial arrangement would depend on the specific synthesis conditions and the stereochemistry of the starting materials.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitors
- N-hydroxy-3-phenyl-2-propenamides, including compounds similar to 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-, have been identified as potent inhibitors of human histone deacetylase (HDAC). These compounds exhibit significant enzyme inhibition and show potential in cancer treatment as evidenced by one compound entering clinical trials in 2002 (Remiszewski et al., 2003).
Anti-Trypanosoma Activity
- Propenamine derivatives, closely related to the chemical , have shown remarkable activity against Trypanosoma cruzi infection, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
DNA Binding and Enzyme Inhibition
- Chalcones derived from 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- have been synthesized and studied for their interaction with DNA and enzyme inhibition. These compounds demonstrate strong interaction with DNA and exhibit antioxidant potential (Rasool et al., 2021).
Antibacterial and Antifungal Properties
- Certain thiourea derivatives of 2-Propenamide show significant antibacterial and antifungal activities, especially against strains known for their biofilm formation capabilities (Limban et al., 2011).
Mechanofluorochromic Properties
- Derivatives of 2-Propenamide have been synthesized and studied for their mechanofluorochromic properties, with potential applications in material sciences (Song et al., 2015).
Glycogen Phosphorylase Inhibition
- 3-phenyl-2-propenamides have been identified as inhibitors of human liver glycogen phosphorylase, a key enzyme in glucose metabolism, indicating potential in diabetes management (Li et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3NO/c17-13-5-1-3-11(9-13)7-8-15(22)21-14-6-2-4-12(10-14)16(18,19)20/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSNNYOSUHLUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361143 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61592-74-3 | |
| Record name | 2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




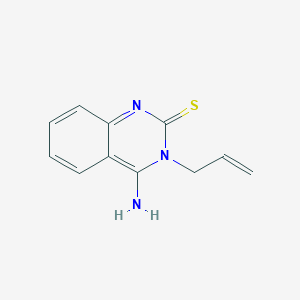
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)
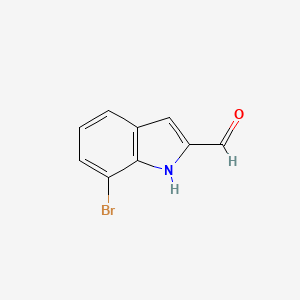


![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)
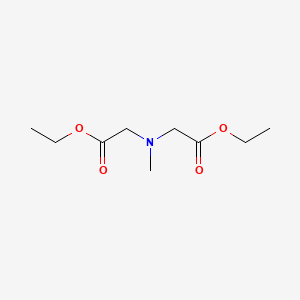

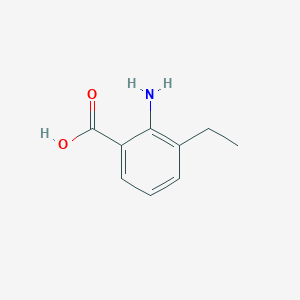


![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)
